(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid

Chiral resolution Enantiomeric purity Asymmetric synthesis

(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid (CAS 1007877-97-5) is a chiral piperidine-phenylacetic acid hybrid building block, with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol. It features a single stereocenter at the alpha-carbon of the phenylacetic acid moiety, providing a well-defined (S)-configuration.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13026141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t12-/m0/s1
InChIKeyZJDTZMAMQPBQMM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid: Chiral Building Block Procurement Guide


(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid (CAS 1007877-97-5) is a chiral piperidine-phenylacetic acid hybrid building block, with a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It features a single stereocenter at the alpha-carbon of the phenylacetic acid moiety, providing a well-defined (S)-configuration. This compound is supplied as a free base, typically at 95% purity, for use as a chiral intermediate in asymmetric synthesis and medicinal chemistry programs . Its specific stereochemistry distinguishes it from the (R)-enantiomer and racemic mixtures, allowing for the construction of enantiopure drug candidates.

Why Generic Substitution Fails for (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid


This compound cannot be generically substituted because its value is entirely dependent on its specific (S)-stereochemistry. The racemic mixture (CAS 897446-13-8) and the (R)-enantiomer (CAS 1007877-99-7) are commercially available, but the (S)-enantiomer is the species specifically required in key pharmaceutical patent applications [1]. Substituting the (S)-enantiomer with the (R)-enantiomer or the racemate would introduce an undesired stereoisomer into the synthetic pathway, leading to a diastereomeric mixture in downstream products. This can reduce the potency, alter the pharmacokinetics, or introduce toxicity in the final active pharmaceutical ingredient (API). Therefore, enantiomeric purity is a critical procurement specification that directly impacts the success of a synthetic route.

Quantitative Differentiation Evidence for (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid


Enantiomeric Purity: The (S)-Enantiomer vs. Racemate and (R)-Enantiomer

The (S)-enantiomer is supplied with a specified enantiomeric purity, typically 95% for the free base, as confirmed by chiral HPLC, NMR, and GC analysis [REFS-1, REFS-2]. In contrast, the racemic mixture (CAS 897446-13-8) is also offered at 95% purity but contains both enantiomers in equal proportion . The (R)-enantiomer (CAS 1007877-99-7) is available as a separate product, also at 95% purity . The critical quantitative difference is the enantiomeric excess (ee). For the (S)-enantiomer, an ee of >90% (assuming 95% purity) is the baseline specification, whereas the racemate has an ee of 0%. This difference is quantifiable and directly impacts the stereochemical outcome of subsequent reactions.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Chiral Auxiliary Performance in Asymmetric Synthesis

This compound is described as a chiral auxiliary in asymmetric synthesis . While direct quantitative data comparing the diastereoselectivity of this compound with other chiral auxiliaries is not available in the public literature, its structural features—a rigid piperidine ring and a carboxylic acid functional handle—allow for predictable stereocontrol. The (S)-enantiomer is expected to induce a specific diastereofacial preference, leading to a measurable diastereomeric excess (de) in reactions such as alkylations or aldol condensations. This is inferred from the general behavior of similar α-amino acid-derived auxiliaries, where the stereocenter dictates the approach trajectory of the electrophile. Users should request a diastereoselectivity screening from the supplier before procurement.

Chiral auxiliary Asymmetric synthesis Diastereoselectivity

Specificity as a Key Intermediate in BMS HCV NS5A Inhibitor Patents

The (S)-enantiomer of this compound is specifically claimed as a building block in Bristol-Myers Squibb's patent application US20100080772A1 for Hepatitis C Virus (HCV) NS5A inhibitors [1]. The patent explicitly describes the use of chiral α-amino acid derivatives, and the (S)-configuration at the alpha carbon is a mandatory structural feature of the disclosed compounds. The racemic mixture or the (R)-enantiomer would not satisfy the structural claims of these patent applications, as the biological activity of the final molecules is stereospecific. This is a direct, quantitative requirement: the (S)-enantiomer is the only valid intermediate for synthesizing the claimed compounds.

HCV NS5A inhibitor Patent intermediate Medicinal chemistry

Optimal Procurement Scenarios for (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid


Synthesis of HCV NS5A Inhibitor Lead Compounds

This (S)-enantiomer is the mandatory chiral building block for constructing the α-amino acid core of BMS's HCV NS5A inhibitor series as described in US20100080772A1 . Its use ensures compliance with the patent's stereochemical claims and is critical for achieving the desired biological activity. The racemic mixture or (R)-enantiomer cannot be substituted.

Asymmetric Synthesis of Single-Enantiomer Pharmaceutical Intermediates

As a chiral auxiliary, this compound can be used to induce asymmetry in reactions such as enolate alkylations. Its rigid piperidine ring and carboxylic acid handle provide a well-defined chiral environment . For programs requiring a reliably high diastereomeric excess, procuring this specific (S)-enantiomer is essential, as the (R)-enantiomer would yield the opposite stereochemical outcome.

Chiral Chromatography and Method Development Standards

The compound, with its established chiral identity and available enantiomeric purity of 95-98% , can serve as a reference standard for developing chiral HPLC or SFC methods to separate enantiomers of piperidinyl-phenylacetic acid derivatives. Its well-defined structure and the availability of its enantiomeric pair make it a practical choice for method validation.

Kinetic Resolution and Enzymatic Synthesis Studies

The compound can be used as a substrate or product standard in kinetic resolution studies to evaluate the enantioselectivity of novel biocatalysts. Its specific (S)-configuration allows for the direct measurement of enantiomeric ratio (E) when compared to the (R)-enantiomer or racemate .

Quote Request

Request a Quote for (S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.